![molecular formula C18H17NO5 B14506106 Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid CAS No. 63024-22-6](/img/structure/B14506106.png)
Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a propanedioic acid backbone substituted with an acetylamino group and a biphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Intermediate: The synthesis begins with the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Acetylamino Group: The biphenyl intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetylamino group.
Formation of Propanedioic Acid Backbone: The final step involves the introduction of the propanedioic acid backbone. This can be achieved through a malonic ester synthesis, where the acetylamino-biphenyl intermediate is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the propanedioic acid backbone, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group can yield nitro derivatives, while reduction of the propanedioic acid backbone can produce diols.
Applications De Recherche Scientifique
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, (acetylamino)-, diethyl ester: This compound shares the propanedioic acid backbone and acetylamino group but lacks the biphenyl moiety.
Malonic acid: A simpler dicarboxylic acid with a similar propanedioic acid structure but without the acetylamino and biphenyl groups.
Uniqueness
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) is unique due to the presence of both the acetylamino group and the biphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63024-22-6 |
|---|---|
Formule moléculaire |
C18H17NO5 |
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
2-acetamido-2-[(4-phenylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C18H17NO5/c1-12(20)19-18(16(21)22,17(23)24)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
YIEGDMGYTHLCGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


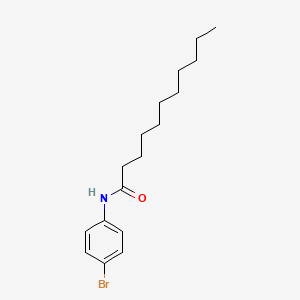
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
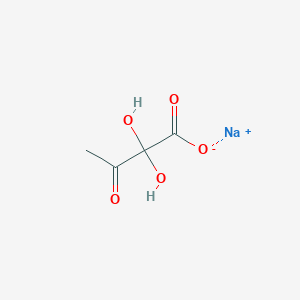

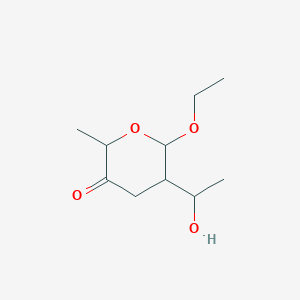

![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
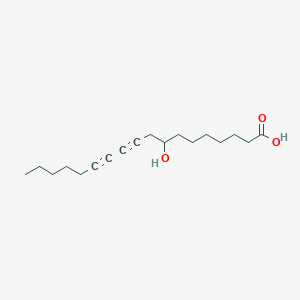
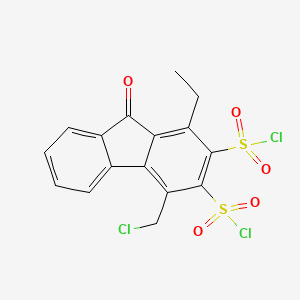
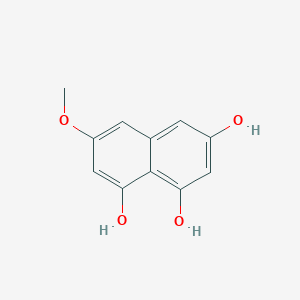

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
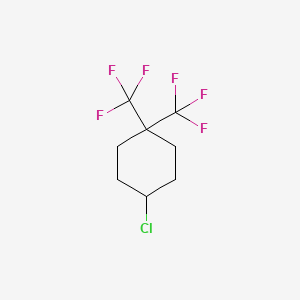
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
